4-Methoxypyrimidine-2-carbonitrile

Übersicht

Beschreibung

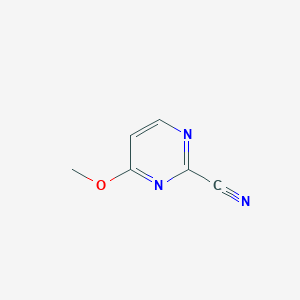

4-Methoxypyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4-position and a cyano group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-6-methoxypyrimidine with potassium cyanide (KCN) under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a cyano group . Another method involves the oxidation of methylthiopyrimidines followed by the displacement of the sulfinate group with KCN .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: As mentioned, the synthesis involves nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfone derivatives.

Common Reagents and Conditions:

Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.

N-Chlorosuccinimide (NCS): Used for chlorination reactions.

Oxidizing Agents: Used for oxidation reactions.

Major Products Formed:

Sulfone Derivatives: Formed through oxidation.

Chlorinated Derivatives: Formed through chlorination.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : 4-Methoxypyrimidine-2-carbonitrile serves as an important intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its interactions with biological targets, suggesting it may act as an inhibitor or modulator of specific enzymes and receptors .

Medicine

- Pharmacophore Exploration : The compound is being explored as a pharmacophore in drug discovery efforts, particularly for developing new therapeutic agents targeting cancer and other diseases. Its unique structural features allow it to interact with various biological pathways, making it a candidate for further pharmacological studies.

Industrial Applications

This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its versatility in chemical reactions allows for the development of new products with enhanced properties for agricultural applications.

Data Table: Summary of Applications

| Field | Application Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for synthesizing heterocyclic compounds | Facilitates development of new chemical entities |

| Biology | Antimicrobial and anticancer research | Potential new treatments for infections and cancer |

| Medicine | Drug discovery and development | New therapeutic agents targeting specific diseases |

| Industry | Production of agrochemicals | Improved agricultural productivity |

Case Study 1: Anticancer Properties

A study investigated the efficacy of this compound as an inhibitor of specific protein kinases involved in cancer cell proliferation. The compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing targeted cancer therapies. This highlights the importance of further research into its mechanism of action and therapeutic potential.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound using microwave-assisted techniques. This method improved yields significantly compared to traditional synthesis methods, indicating a more efficient approach for industrial applications while maintaining product quality .

Wirkmechanismus

The mechanism of action of 4-Methoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6-methoxypyrimidine-2-carbonitrile

- 4,6-Dimethoxypyrimidine-2-carbonitrile

- 4,6-Dichloro-2-(methylthio)pyrimidine

Comparison: 4-Methoxypyrimidine-2-carbonitrile is unique due to the presence of both methoxy and cyano groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications .

Biologische Aktivität

4-Methoxypyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a methoxy group at the 4-position and a cyano group at the 2-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 134.14 g/mol. The unique structural features of this compound contribute to its reactivity and potential therapeutic applications.

Anticancer Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the potential of various pyrimidine derivatives in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines. For instance, derivatives showed IC50 values ranging from to against HeLa and MCF-7 cell lines, indicating strong cytotoxic effects .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Some studies report IC50 values for COX-2 inhibition as low as , comparable to standard anti-inflammatory drugs . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored, with findings suggesting efficacy against various bacterial strains. The compound's ability to disrupt bacterial growth mechanisms makes it a candidate for further investigation in antimicrobial therapy .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as COX-2, leading to reduced inflammatory responses.

- Apoptotic Pathways : Studies have shown that certain pyrimidine derivatives induce apoptosis in cancer cells through activation of pro-apoptotic signaling pathways .

Study 1: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines demonstrated that this compound derivatives exhibited dose-dependent cytotoxicity. The results indicated that the compound could induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Study 2: Anti-inflammatory Activity

A comparative analysis of several pyrimidine derivatives revealed that this compound significantly inhibited COX-2 activity in a dose-dependent manner. This effect was corroborated by reduced levels of inflammatory cytokines in treated cells, highlighting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Q. Basic: What are the common synthetic routes for 4-Methoxypyrimidine-2-carbonitrile, and how do reaction conditions influence yield?

Answer:

A widely used method involves multi-component reactions under thermal aqueous conditions. For example, a three-component synthesis of pyrimidinecarbonitriles employs substituted anilines, aldehydes, and malononitrile, achieving yields of 38–66% under reflux in water or ethanol . Another approach utilizes palladium-catalyzed cyanation, as seen in the substitution of a chloro group with cyanide using potassium cyanide and 1,4-diazabicyclo[2.2.2]octane in dimethylsulfoxide at 80–110°C . Yield optimization often requires careful control of temperature, solvent polarity, and catalyst loading.

Q. Advanced: How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Answer:

Discrepancies in spectral data may arise from tautomerism or solvent effects. For instance, IR spectra of pyrimidinecarbonitriles show characteristic CN stretches at ~2212 cm⁻¹, but hydrogen bonding in polar solvents like DMSO can shift these peaks . ¹H NMR signals for NH₂ groups in derivatives (e.g., 4-amino-substituted compounds) appear as broad singlets at δ 7.18–7.77 ppm, but tautomeric equilibria in solution may split these signals . Cross-validation using ¹³C NMR (e.g., CN carbons at δ 111–118 ppm) and high-resolution mass spectrometry is critical .

Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- IR spectroscopy : Identifies CN (2212 cm⁻¹), C=N (1616–1641 cm⁻¹), and NH₂ (3329–3478 cm⁻¹) groups .

- NMR spectroscopy : ¹H NMR distinguishes aromatic protons (δ 7.31–8.40 ppm) and methoxy groups (δ 3.08–3.56 ppm), while ¹³C NMR confirms cyano carbons (δ 111–118 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 302 for C₁₉H₁₇N₅) and fragmentation patterns validate structural integrity .

Q. Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations can model electron density distributions to predict regioselectivity. For example, the methoxy group at the 4-position deactivates the pyrimidine ring, directing nucleophilic attacks to the 2- or 5-positions . Computational studies on frontier molecular orbitals (HOMO-LUMO gaps) may also explain preferential cyanide substitution at specific sites in palladium-catalyzed reactions .

Q. Basic: What strategies are effective for introducing functional groups (e.g., amino, thioether) to the pyrimidine core?

Answer:

- Amination : Heating with ammonia or amines (e.g., 2-phenylethylamine) under reflux replaces methylthio or chloro groups .

- Thioether formation : Reacting with thiols in DMF using K₂CO₃ as a base achieves substitution at the 2-position .

- Cyanation : Palladium-mediated cyanation with Zn(CN)₂ or KCN is effective for introducing nitrile groups .

Q. Advanced: How do steric and electronic effects influence the regioselectivity of this compound derivatives in cross-coupling reactions?

Answer:

Steric hindrance from the methoxy group at the 4-position often directs coupling reactions to the 5- or 6-positions. Electronic effects, such as the electron-withdrawing nature of the cyano group, further polarize the ring, favoring nucleophilic attacks at electron-deficient sites. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 5-position when the 2- and 4-positions are occupied .

Q. Basic: What are the known biological activities of this compound derivatives, and how are these assessed?

Answer:

While limited toxicity data exist for the parent compound, derivatives like 4-amino-substituted pyrimidines have shown antimicrobial and anticancer potential in vitro . Standard assays include:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7).

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates.

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria .

Q. Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

Proposed methodologies include:

- QSAR modeling : Predict ecotoxicity using quantitative structure-activity relationships based on logP and molecular weight .

- Microcosm studies : Assess biodegradability in soil/water systems under controlled conditions.

- Daphnia magna assays : Evaluate acute toxicity (LC₅₀) following OECD guidelines .

Q. Basic: What solvent systems are optimal for purifying this compound derivatives?

Answer:

Reverse-phase C18 column chromatography with acetonitrile/water gradients (40–100%) effectively separates polar derivatives . For less polar compounds, silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1) is suitable . Recrystallization from ethanol or DMSO/water mixtures (5:5) yields high-purity crystals .

Q. Advanced: What mechanistic insights explain the stability of the cyano group under acidic or basic conditions in this compound?

Answer:

The cyano group’s stability is attributed to resonance stabilization with the pyrimidine ring. Under acidic conditions, protonation at the ring nitrogen enhances electron withdrawal, protecting the nitrile from hydrolysis. In basic conditions, the methoxy group donates electrons via conjugation, reducing nucleophilic attack on the CN group .

Eigenschaften

IUPAC Name |

4-methoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLUXOCVEJOPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529417 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94789-37-4 | |

| Record name | 4-Methoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.